![molecular formula C16H24N2O4S2 B5548200 N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)
N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of substances that are integral to the development of pharmaceuticals and materials science due to their unique chemical properties. These substances often play a crucial role in the synthesis of novel therapeutic agents and materials with specific functionalities.
Synthesis Analysis
The synthesis of complex chemical entities like N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide often involves multiple steps, including activation, coupling, and protection-deprotection strategies. While specific details on the synthesis of this compound were not directly found, the literature provides insights into similar processes, such as the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, which is a method that offers access to structurally diverse piperidines and related compounds (Philip et al., 2020).
Molecular Structure Analysis
The molecular structure of chemical compounds is fundamental to understanding their reactivity, stability, and interaction with biological targets. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly employed to elucidate the structures of such compounds. Detailed molecular structure analysis enables the prediction of chemical behavior and interaction patterns.
Chemical Reactions and Properties
The chemical reactivity and properties of a compound depend on its functional groups and molecular structure. For example, the presence of a piperidine ring, a common pharmacophoric group, can significantly affect the compound's binding affinity to biological receptors, as seen in the development of ligands for D2-like receptors (Sikazwe et al., 2009).
Wissenschaftliche Forschungsanwendungen
Radioligand Development for Acetylcholinesterase
One study focused on the synthesis and evaluation of a related compound as an in vivo radioligand for acetylcholinesterase (AChE), highlighting its potential for imaging studies related to AChE activity in the mammalian brain despite uniform brain distribution suggesting limitations for its use in vivo imaging (C. Brown-Proctor et al., 1999).
Novel Heterocyclic Compound Synthesis for Anti-Inflammatory and Analgesic Activities
Another study synthesized novel heterocyclic compounds from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This suggests potential therapeutic applications for these derivatives in managing pain and inflammation (A. Abu‐Hashem et al., 2020).
Electrochemical Applications and Stability Studies
Research into the stability of high-voltage ionic liquids with substituted piperidinium cations, including derivatives similar to the compound , has shown promise for electrochemical applications, indicating a potential for use in energy storage and conversion technologies (S. Savilov et al., 2016).
Pharmacological Properties and Serotonin Receptor Agonism
Derivatives of N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide have been evaluated for their effects on gastrointestinal motility, with specific compounds showing selective serotonin 4 receptor agonism. This indicates potential applications in developing prokinetic agents with reduced side effects (S. Sonda et al., 2004).
Anticancer Agent Synthesis and Evaluation
The compound's derivatives have also been synthesized and evaluated as promising anticancer agents, with some showing strong anticancer activities. This suggests its utility in cancer research and the potential development of new therapeutic agents (A. Rehman et al., 2018).
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfanylethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S2/c1-22-14-3-5-15(6-4-14)23-12-9-17-16(19)13-7-10-18(11-8-13)24(2,20)21/h3-6,13H,7-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJDQSLQHCRKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCNC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



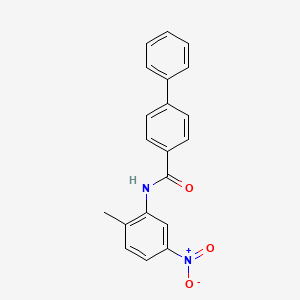
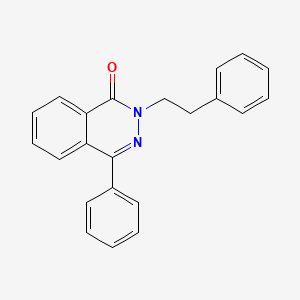
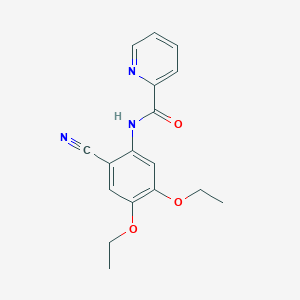
![1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5548170.png)
![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)
![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)
![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)
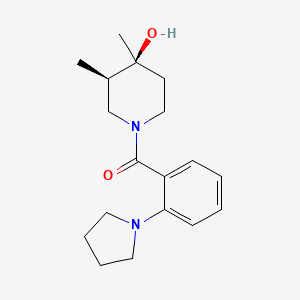
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)
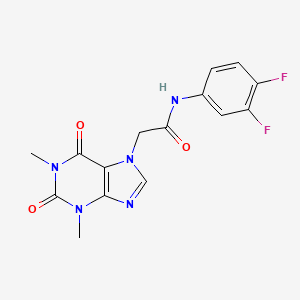
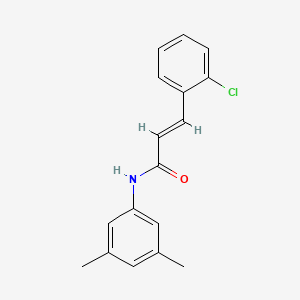
![4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}-2,6-dimethylquinoline](/img/structure/B5548210.png)